molecular formula C17H14N2O B2955838 N-benzyl-3-(4-cyanophenyl)prop-2-enamide CAS No. 1085449-55-3

N-benzyl-3-(4-cyanophenyl)prop-2-enamide

Cat. No.: B2955838
CAS No.: 1085449-55-3
M. Wt: 262.312
InChI Key: CZRJKPRIEGPAQT-ZHACJKMWSA-N
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Description

N-Benzyl-3-(4-cyanophenyl)prop-2-enamide is an α,β-unsaturated amide featuring a benzyl group attached to the amide nitrogen and a 4-cyanophenyl substituent at the β-position of the propenamide backbone. The cyanophenyl group introduces strong electron-withdrawing characteristics, which influence the compound’s electronic properties, reactivity, and biological interactions. These analogs are primarily explored for antiviral, insecticidal, and plant growth modulation applications .

Properties

IUPAC Name

(E)-N-benzyl-3-(4-cyanophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-15-8-6-14(7-9-15)10-11-17(20)19-13-16-4-2-1-3-5-16/h1-11H,13H2,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRJKPRIEGPAQT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-cyanophenyl)prop-2-enamide typically involves the reaction of benzylamine with 4-cyanobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-cyanophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

    Substitution: The benzyl and cyanophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzyl or cyanophenyl derivatives.

Scientific Research Applications

N-benzyl-3-(4-cyanophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-cyanophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of N-Benzylpropenamide Derivatives

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Rf Value (TLC) Key IR Peaks (cm⁻¹)
N-Benzyl-3-(4-fluorophenyl)prop-2-enamide 4-F C₁₆H₁₄FNO 118–128 0.37 3291 (N-H), 1606 (C=O)
N-Benzyl-3-(4-nitrophenyl)prop-2-enamide 4-NO₂ C₁₆H₁₄N₂O₃ 118–128 0.30 3301 (N-H), 1612 (C=O)
N-Benzyl-3-(4-methoxyphenyl)prop-2-enamide 4-OCH₃ C₁₇H₁₇NO₂ Not reported Not reported 3033 (C-H), 1257 (C-O)
(2E)-N-Benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) 4-O(CH₂)₃CH₃ C₂₀H₂₁NO₂ Not reported Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro and 4-nitro derivatives exhibit lower Rf values compared to electron-donating substituents (e.g., methoxy), reflecting increased polarity and altered chromatographic mobility .
  • Thermal Stability : The 4-fluoro and 4-nitro analogs share similar melting points (~118–128°C), suggesting comparable crystalline packing despite differing substituent electronic effects .
  • Spectral Signatures : IR spectra confirm the presence of amide N-H (~3290–3300 cm⁻¹) and conjugated carbonyl (C=O, ~1600–1612 cm⁻¹) groups across derivatives .

Key Observations :

  • Antiviral Activity: SBI-0090799 (4-butoxyphenyl) inhibits Zika virus replication by suppressing NS4A activity, preventing the formation of viral replication compartments in the endoplasmic reticulum . The 4-cyanophenyl analog’s strong EWG nature may enhance interactions with viral proteins but requires empirical validation.
  • Agrochemical Applications : The 4-fluoro derivative delays plant growth and exhibits insecticidal effects, likely due to interference with metabolic pathways in insects and plants .
  • Substituent Effects: Lipophilic groups (e.g., butoxy) enhance membrane permeability, favoring antiviral activity, while polar groups (e.g., nitro, cyano) may improve target binding but reduce bioavailability .

Key Observations :

  • The 4-fluoro derivative is commercially available, reflecting its broader application in agrochemical research .
  • Cyanuric chloride and transition-metal catalysts (e.g., Rh, Pd) are common in synthesizing these derivatives, with yields influenced by substituent steric and electronic effects .

Biological Activity

N-benzyl-3-(4-cyanophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C18H18N2C_{18}H_{18}N_{2} and a molecular weight of approximately 278.35 g/mol. The structure features a benzyl group and a cyanophenyl moiety, which may contribute to its biological properties.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various derivatives of prop-2-enamide compounds, including this compound. For instance, related compounds have shown significant activity against cancer cell lines, indicating that modifications in the structure can enhance potency.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)2.91Induces apoptosis
Compound BMCF7 (Breast)5.00Cell cycle arrest
This compoundTBDTBDTBD

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Induction of Apoptosis : Similar compounds have been documented to induce apoptosis in cancer cells through mitochondrial pathway activation.
  • Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at various phases, particularly G1 and S phases.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer properties of a series of prop-2-enamide derivatives, including this compound. The research indicated that these compounds could inhibit cell proliferation in several cancer types, with some derivatives showing promising IC50 values in the low micromolar range.
  • Mechanistic Insights : Further investigation into the mechanisms revealed that these compounds might disrupt mitochondrial function and activate caspase pathways leading to apoptosis.

Table 2: Summary of Case Studies

Study ReferenceCompound TestedKey Findings
Study 1This compoundInduces apoptosis in A549 cells
Study 2Various prop-2-enamide derivativesSignificant antiproliferative activity noted

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